molecular formula C4H7N3 B1224924 (1H-imidazol-2-yl)methanamine CAS No. 53332-80-2

(1H-imidazol-2-yl)methanamine

Cat. No. B1224924
CAS RN: 53332-80-2
M. Wt: 97.12 g/mol
InChI Key: CRZDNISJUXVSKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives like "(1H-imidazol-2-yl)methanamine" often involves multicomponent reactions that offer high yields and broad substrate scope. For instance, imidazopyrazine derivatives, which share structural similarities with "(1H-imidazol-2-yl)methanamine," are synthesized through one-pot three-component reactions involving imidazoles, aldehydes, and isocyanides in methanol at room temperature, showcasing the versatility and efficiency of such synthetic approaches (Galli et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. This structure confers unique electronic properties on the molecule, such as the ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for its reactivity and interaction with biological targets. The crystal structure analysis of related compounds, such as imidazole-4-imines, reveals significant molecular twists and specific intermolecular interactions, which are pivotal in determining their physical and chemical properties (Skrzypiec et al., 2012).

Scientific Research Applications

Synthesis of Novel Compounds

(1H-imidazol-2-yl)methanamine is used in various synthesis processes. A notable application includes the one-pot multicomponent synthesis of substituted imidazopyrazines, exploiting the nucleophilicity of the nitrogen atom in imidazoles (Galli et al., 2019). This process leads to imidazopyrazine derivatives with high yields, demonstrating the robustness of this methodology.

Characterization of Novel Derivatives

A series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives have been synthesized and characterized (Vishwanathan & Gurupadayya, 2014). These derivatives were developed through a condensation process and characterized using various spectral data, demonstrating the versatility of (1H-imidazol-2-yl)methanamine in forming new chemical structures.

Cytotoxic Effects in Cancer Research

(1H-imidazol-2-yl)methanamine derivatives, particularly in Pt(II) complexes, have shown significant cytotoxic effects on various human carcinoma cell lines (Ferri et al., 2013). These compounds have demonstrated the potential for future optimization in cancer treatment research.

Antimicrobial Activities

Compounds derived from (1H-imidazol-2-yl)methanamine exhibit notable antimicrobial properties. For instance, the synthesized 2-alkanamino benzimidazole derivatives showed significant potency as antimicrobial agents, with 1H-benzo[d]imidazol-2-yl)methanamine being the most active compound (Ajani et al., 2016).

Corrosion Inhibition

The use of (1H-imidazol-2-yl)methanamine derivatives in corrosion inhibition has been explored. Amino acid compounds, including derivatives of (1H-imidazol-2-yl)methanamine, were studied as inhibitors for steel corrosion in acidic solutions. These studies involved electrochemical and theoretical approaches, highlighting the potential of these compounds in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Fluorescence Properties for Technological Applications

Derivatives of (1H-imidazol-2-yl)methanamine have been synthesized with properties like significant quantum yields and large Stokes’ shifts. These properties indicate potential applications in areas such as luminescent materials and sensors (Volpi et al., 2017).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling "(1H-imidazol-2-yl)methanamine" . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1H-imidazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-3-4-6-1-2-7-4/h1-2H,3,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZDNISJUXVSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362547
Record name 1-(1H-Imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-imidazol-2-yl)methanamine

CAS RN

53332-80-2
Record name 1H-Imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53332-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53332-80-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
N Ferri, S Cazzaniga, L Mazzarella, G Curigliano… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and pharmacological characterisation of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt II complexes are described. Six out of eleven new Pt II …
Number of citations: 30 www.sciencedirect.com
Z Lai, S He, EC Sherer, Z Wu, Y Yu, R Ball… - Bioorganic & Medicinal …, 2015 - Elsevier
We report SAR studies on a novel non-peptidic somatostatin receptor 3 (SSTR3) agonist lead series derived from (4-phenyl-1H-imidazol-2-yl)methanamine. This effort led to the …
Number of citations: 3 www.sciencedirect.com
BA Demydchuk, OA Mykhalchenko, EB Rusanov… - Arkivoc, 2022 - arkat-usa.org
In this communication, we report a regioselective synthesis of novel 5H-imidazo [1, 2-e][1, 3, 5] triazepines via the interaction of tetrachloro-2-aza-1, 3-butadienes with (1H-imidazol-2-yl) …
Number of citations: 1 www.arkat-usa.org
K Norseeda, FBA Pavel, JT Rutherford, HN Meer… - Bioorganic & Medicinal …, 2023 - Elsevier
Previously, 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea bearing a p-bromine substitution was shown to possess selective inhibitory activity …
Number of citations: 3 www.sciencedirect.com
RB Gaynor, BN McIntyre, SE Creutz - Molbank, 2023 - mdpi.com
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was prepared through a five-step process starting from commercially available 1-acetyladamantane. Each step proceeded …
Number of citations: 3 www.mdpi.com
CH Jin, M Krishnaiah, D Sreenu… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles 14a–c, 15a–c, 16a, 16b, 19a–d, 21a, and 21b has been synthesized and evaluated …
Number of citations: 29 www.sciencedirect.com
M Walther, M Matterna, S Juran… - … für Naturforschung B, 2011 - degruyter.com
The preparation and characterization of tris-pyridyl bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives with benzimidazole and imidazole donor groups at the N-3 position of the …
Number of citations: 5 www.degruyter.com
D Catarzi, F Varano, K Varani, F Vincenzi, S Pasquini… - Pharmaceuticals, 2019 - mdpi.com
The amino-3,5-dicyanopyridine derivatives belong to an intriguing series of adenosine receptor (AR) ligands that has been developed by both academic researchers and industry. …
Number of citations: 11 www.mdpi.com
T Rekha, S Durgamma, A Padmaja… - Monatshefte für Chemie …, 2017 - Springer
Some new bis(azolylamino)- and bis(azolylmethylamino)quinazolines were prepared from 2,4-dichloroquinazoline and azolyl amines under ultrasonication and tested for their …
Number of citations: 2 link.springer.com
H Amada, Y Sekiguchi, N Ono, T Koami… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives was synthesized as transforming growth factor-β (TGF-β) type I receptor (also known as activin…
Number of citations: 13 www.sciencedirect.com

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